molecular formula C13H22O4 B14550191 Methyl 7-(3-hydroxy-6-oxabicyclo[3.1.0]hexan-2-yl)heptanoate CAS No. 62155-60-6

Methyl 7-(3-hydroxy-6-oxabicyclo[3.1.0]hexan-2-yl)heptanoate

Cat. No.: B14550191
CAS No.: 62155-60-6
M. Wt: 242.31 g/mol
InChI Key: WURXKAIOMJLXFI-UHFFFAOYSA-N
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Description

Methyl 7-(3-hydroxy-6-oxabicyclo[3.1.0]hexan-2-yl)heptanoate is a chemical compound characterized by a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The presence of the oxabicyclo[3.1.0]hexane moiety imparts unique chemical reactivity, making it a valuable building block for the synthesis of complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-(3-hydroxy-6-oxabicyclo[3.1.0]hexan-2-yl)heptanoate typically involves the formation of the oxabicyclo[3.1.0]hexane ring system. One common method is the intramolecular cyclopropanation of alkenes using a copper(I)/secondary amine cooperative catalyst . This reaction enables the construction of the bicyclic skeleton with high efficiency and enantioselectivity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as the (3 + 2) annulation of cyclopropenes with aminocyclopropanes . This method utilizes photoredox catalysis and blue LED irradiation to achieve high yields and diastereoselectivity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(3-hydroxy-6-oxabicyclo[3.1.0]hexan-2-yl)heptanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The ester group can be reduced to alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of alkyl halides or other substituted derivatives.

Scientific Research Applications

Methyl 7-(3-hydroxy-6-oxabicyclo[3.1.0]hexan-2-yl)heptanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 7-(3-hydroxy-6-oxabicyclo[3.1.0]hexan-2-yl)heptanoate involves its interaction with molecular targets through its functional groups. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The bicyclic structure provides rigidity and specific spatial orientation, which can affect its binding to enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-(3-hydroxy-6-oxabicyclo[3.1.0]hexan-2-yl)heptanoate is unique due to its combination of the oxabicyclo[3.1.0]hexane ring and the heptanoate ester chain. This structure imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research purposes.

Properties

CAS No.

62155-60-6

Molecular Formula

C13H22O4

Molecular Weight

242.31 g/mol

IUPAC Name

methyl 7-(3-hydroxy-6-oxabicyclo[3.1.0]hexan-2-yl)heptanoate

InChI

InChI=1S/C13H22O4/c1-16-12(15)7-5-3-2-4-6-9-10(14)8-11-13(9)17-11/h9-11,13-14H,2-8H2,1H3

InChI Key

WURXKAIOMJLXFI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCC1C(CC2C1O2)O

Origin of Product

United States

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